BenchChemオンラインストアへようこそ!

CP 615003 mesylate

CNS pharmacokinetics blood-brain barrier GABAA receptor

CP 615003 mesylate is a subtype-selective partial agonist at γ-aminobutyric acid type A (GABAA) receptors, originally developed by Pfizer as a potential anxiolytic agent. The compound is distinguished from other GABAA receptor ligands by its characteristically poor blood–brain barrier penetration, attributable to its status as a high-affinity substrate for the efflux transporter Mdr1 P-glycoprotein (P-gp/ABCB1).

Molecular Formula C21H28FN3O6S
Molecular Weight 469.5 g/mol
CAS No. 1259477-42-3
Cat. No. B1651335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 615003 mesylate
CAS1259477-42-3
Molecular FormulaC21H28FN3O6S
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O
InChIInChI=1S/C20H24FN3O3.CH4O3S/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16;1-5(2,3)4/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26);1H3,(H,2,3,4)
InChIKeyNSTGLBIBNVKDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP 615003 Mesylate (CAS 1259477-42-3): A Peripherally Restricted GABAA Receptor Partial Agonist for Research Procurement


CP 615003 mesylate is a subtype-selective partial agonist at γ-aminobutyric acid type A (GABAA) receptors, originally developed by Pfizer as a potential anxiolytic agent [1]. The compound is distinguished from other GABAA receptor ligands by its characteristically poor blood–brain barrier penetration, attributable to its status as a high-affinity substrate for the efflux transporter Mdr1 P-glycoprotein (P-gp/ABCB1) [2]. In rats and mice, CP 615003 exhibits a brain-to-serum ratio below 0.2, and in humans, steady-state cerebrospinal fluid (CSF)-to-plasma ratios are approximately 10-fold below the ex vivo plasma unbound fraction, confirming severely impaired central nervous system (CNS) distribution across species [2]. CP 615003 undergoes species-specific oxidative deamination to form the active metabolite CP-900725, which itself retains GABAA receptor affinity . Because of its peripherally restricted pharmacology, CP 615003 mesylate has transitioned from a clinical candidate to a specialized research tool for investigating peripheral GABAergic signaling and P-glycoprotein-mediated drug transport, making its procurement decisions fundamentally different from those for brain-penetrant GABAA agonists.

Why Generic GABAA Partial Agonists Cannot Substitute for CP 615003 Mesylate in Experimental Design


GABAA receptor partial agonists are not functionally interchangeable despite sharing a common target class. CP 615003 mesylate is rendered peripherally selective by avid P-gp-mediated efflux, which limits its brain-to-serum ratio to less than 0.2 in rodents [1]. In contrast, α2/α3-preferring partial agonists such as MRK-409 (MK-0343) readily penetrate the rodent brain and occupy central benzodiazepine binding sites with an Occ50 of 2.2 mg/kg p.o. [2], while TPA023 produces dose-dependent reductions in saccadic peak velocity in humans at sub-milligram doses [3]. Pagoclone, another partial agonist, generates brain concentrations sufficient to cause sedation and anxiolysis in the elevated plus maze [4]. Moreover, CP 615003 differs in its binding affinity (Ki = 1.1 μM at GABAA receptors ) by approximately 120‑ to 2,700‑fold relative to these brain‑penetrant comparators (pagoclone Ki = 0.7–9.1 nM [4]; TPA023 Ki = 0.19–0.41 nM ; MRK-409 Ki = 0.21–0.40 nM [2]). Substituting a brain‑penetrant GABAA partial agonist for CP 615003 mesylate in a study designed to isolate peripheral GABAergic effects would introduce a critical CNS‑mediated confound, fundamentally altering experimental outcomes and data interpretability.

CP 615003 Mesylate: Quantitative Differentiation Evidence Against In-Class GABAA Receptor Agonists


Brain-to-Serum Ratio <0.2 Defines Peripheral Restriction vs. Readily Brain-Penetrant GABAA Agonists MRK-409, TPA023, and Pagoclone

CP 615003 mesylate exhibits severely restricted CNS distribution. In rats and mice, the brain-to-serum ratio is below 0.2 [1]. Cerebrospinal fluid (CSF)-to-serum ratios in rats and dogs are 6- to 8-fold lower than the plasma unbound fraction, and in humans the steady-state CSF-to-plasma ratio is approximately 10-fold below the ex vivo plasma unbound fraction [1]. In mdr1a/1b (−/−) mice lacking P-gp, the brain-to-serum ratio of CP 615003 increases approximately 7-fold relative to wild-type, confirming that P-gp efflux is the primary mechanism of CNS exclusion [1]. By direct contrast, MRK-409 (MK-0343) readily penetrates the rat brain and occupies the benzodiazepine site of GABAA receptors in vivo with an Occ50 of 2.2 mg/kg p.o. and a corresponding plasma EC50 of 115 ng/mL [2]. TPA023 produces dose-dependent reductions in saccadic peak velocity (maximum reduction 85 deg/sec at 1.5 mg) in healthy volunteers, demonstrating functional CNS access [3]. Pagoclone achieves brain concentrations sufficient to evoke sedation and anxiolytic-like behavior in rat elevated plus maze at 3 mg/kg p.o. [4]. The difference in CNS penetration fundamentally separates CP 615003 from its in-class comparators.

CNS pharmacokinetics blood-brain barrier GABAA receptor P-glycoprotein

Validated Mdr1 P-Glycoprotein Substrate Status Confirmed by Bidirectional MDCK Efflux and Knockout Mouse Model

CP 615003 mesylate is a validated substrate of the Mdr1 P-glycoprotein (P-gp) efflux transporter. In vitro, CP 615003 displayed quinidine-like efflux in MDR1-expressing Madin-Darby canine kidney (MDCK) II cells, and its brain-to-serum ratio in mdr1a/1b (−/−) mice was approximately 7 times that in wild-type counterparts, providing genetic proof that P-gp efflux transport is the dominant mechanism restricting its CNS distribution [1]. The active metabolite CP-900725, in contrast, did not show P-gp-dependent brain distribution, confirming that the P-gp substrate liability is specific to the parent compound [1]. This transporter substrate profile is not shared by most comparator GABAA partial agonists. For example, MRK-409 and TPA023 achieve brain receptor occupancy consistent with passive or facilitated CNS penetration unencumbered by P-gp efflux, as evidenced by their in vivo benzodiazepine site occupancy and central pharmacodynamic effects in rodents and humans [2][3]. Pagoclone and its active metabolite 5′-hydroxy pagoclone both produce sedation in rats, demonstrating that these compounds are not meaningfully restricted by P-gp efflux at pharmacological doses [4].

P-glycoprotein MDR1 efflux transporter substrate drug disposition

Micromolar GABAA Receptor Binding Affinity (Ki = 1.1 μM) Distinguishes CP 615003 from Sub-Nanomolar Affinity Partial Agonists Pagoclone, TPA023, and MRK-409

The GABAA receptor binding affinity of CP 615003 mesylate is reported as Ki = 1.1 μM (1,100 nM) , which is approximately 120- to 2,700-fold weaker than the affinity of comparator GABAA partial agonists. Pagoclone binds with high affinity (Ki = 0.7–9.1 nM) across recombinant human GABAA receptors containing α1, α2, α3, or α5 subunits [1]. TPA023 exhibits Ki values of 0.19–0.41 nM at GABAA α2/α3 subtypes . MRK-409 binds to α1-, α2-, α3- and α5-containing receptors with comparable high affinity of 0.21–0.40 nM [2]. While the clinical development of CP 615003 was discontinued due to poor CNS penetration rather than inadequate target engagement per se, its micromolar binding affinity contrasts sharply with the sub-nanomolar affinities of brain-penetrant agents and must be considered when designing in vitro or ex vivo receptor occupancy experiments.

GABAA receptor affinity binding selectivity partial agonist Ki comparison

Unique Species-Specific Oxidative Deamination Yields Active Metabolite CP-900725, Distinct from Metabolite Profiles of Comparator GABAA Partial Agonists

CP 615003 mesylate undergoes oxidative deamination to form the active metabolite CP-900725, a transformation observed in cynomolgus monkeys and humans but not prominently in rats [1][2]. Both CP 615003 and CP-900725 possess GABAA receptor affinity [2]. The CNS distribution of CP-900725 is low (brain-to-serum ratio <0.2), but unlike the parent compound, its impaired CNS penetration is not explained by P-gp efflux, suggesting a distinct transport mechanism [1]. This metabolite profile differs from that of pagoclone, whose major circulating metabolite in rats is 5′-hydroxy pagoclone—present at 10- to 20-fold higher plasma and brain concentrations than the parent—and which retains comparable GABAA receptor affinity but with considerably greater agonist efficacy at the α1 subtype [3]. MRK-409 and TPA023 have not been reported to generate pharmacologically active metabolites that accumulate in plasma to such an extent [4][5]. The species specificity of CP-900725 formation means that in vivo studies using CP 615003 in non-human primates or human-derived systems must account for the contribution of this active metabolite to overall pharmacological activity.

drug metabolism active metabolite oxidative deamination species differences

Optimal Research and Industrial Application Scenarios for CP 615003 Mesylate Based on Differentiated Peripheral GABAA Pharmacology


Peripheral GABAA Receptor Signaling Studies Without CNS Confound

CP 615003 mesylate is the preferred GABAA receptor ligand when experimental protocols demand activation of peripheral GABAA receptors without concurrent central engagement. Its brain-to-serum ratio of <0.2 in rodents [1] ensures that observed pharmacological effects can be attributed specifically to peripheral receptor populations—in the enteric nervous system, immune cells, pancreatic islets, or other non-CNS tissues expressing GABAA receptors—without the sedation, cognitive impairment, or anxiolysis that inevitably accompany brain-penetrant agonists such as MRK-409, TPA023, or pagoclone [2][3][4].

In Vitro and In Vivo P-Glycoprotein (MDR1) Transporter Substrate Calibration and Blood-Brain Barrier Efflux Modeling

CP 615003 mesylate is a validated, high-confidence Mdr1 P-glycoprotein substrate [1] and is well-suited for calibrating bidirectional transport assays (e.g., MDR1-MDCK II monolayers) and for comparing in vitro efflux ratios against in vivo brain distribution data. The 7-fold increase in brain-to-serum ratio in mdr1a/1b (−/−) versus wild-type mice [1] provides a robust quantitative benchmark for validating transgenic transporter knockout models, computational P-gp substrate classification algorithms, and physiologically based pharmacokinetic (PBPK) models of CNS drug distribution.

Investigating the Pharmacological Contribution of Active Metabolite CP-900725 in Primate and Human-Relevant Systems

Because CP 615003 is predominantly converted to the active metabolite CP-900725 via oxidative deamination in cynomolgus monkeys and humans, but not in rats [1][2], this compound provides a unique tool for interrogating species differences in GABAA agonist metabolism. Researchers studying metabolite-mediated pharmacology can use CP 615003 in monkey or human hepatocyte incubations, or in humanized mouse models, to dissect the relative contributions of parent and metabolite to overall GABAA receptor engagement, while using the rat as a comparative system with minimal CP-900725 formation.

Reference Compound for Anxiolytic Drug Discovery Programs Evaluating Peripheral vs. Central GABAergic Selectivity

In drug discovery campaigns targeting novel anxiolytics with improved safety margins, CP 615003 mesylate serves as a reference standard for the 'peripherally restricted' extreme of the GABAA pharmacological spectrum. Comparing a new chemical entity's brain penetration profile, P-gp substrate liability, and in vivo behavioral effects against CP 615003 (peripheral, non-sedating by default) and brain-penetrant comparators such as MRK-409 (central, sedating in humans at <10% occupancy) [2] enables rank-ordering of candidate compounds along a CNS exposure continuum and supports go/no-go decisions based on target product profile requirements.

Quote Request

Request a Quote for CP 615003 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.